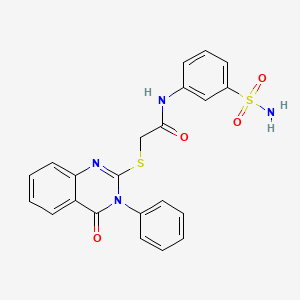
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. CP-690,550 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases and transplant rejection.
Mecanismo De Acción
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide selectively inhibits JAK3, which plays a crucial role in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide blocks the downstream signaling pathways of these cytokines, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in preclinical studies. It also reduces the proliferation of T cells and B cells, which are involved in the immune response. 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to have a favorable safety profile in clinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to target multiple cytokines, and its favorable safety profile. However, its complex synthesis process and high cost may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide. One potential direction is to investigate its efficacy in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination with other immunosuppressive agents for transplant rejection. Additionally, further research is needed to understand the long-term safety and efficacy of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide in clinical settings.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide involves several steps, including the preparation of 2-chlorophenol, 2-chloro-5-nitroanisole, and 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzene-1,3-dicarbonyl chloride. These intermediates are then reacted to form 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in preventing transplant rejection by inhibiting the immune response. 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been tested in both preclinical and clinical studies, demonstrating its efficacy and safety profile.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c24-19-6-2-3-7-22(19)32-17-23(28)25-20-16-18(33(29,30)27-12-14-31-15-13-27)8-9-21(20)26-10-4-1-5-11-26/h2-3,6-9,16H,1,4-5,10-15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVROBAGSFSASNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)COC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)

![N-[3-[3-(2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B7534507.png)

![1-[1-[1-(2-Phenylacetyl)piperidine-3-carbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534509.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)
![2-(2,3-dihydroindol-1-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534536.png)
![7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine](/img/structure/B7534542.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534543.png)
